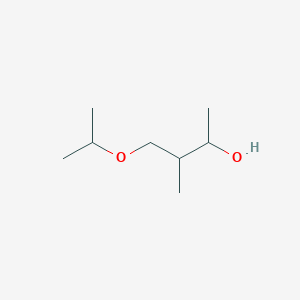
3-Methyl-4-(propan-2-yloxy)butan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-(propan-2-yloxy)butan-2-ol is an organic compound with the molecular formula C8H18O2. It is a secondary alcohol with a hydroxyl group (-OH) attached to the second carbon of a butane chain, which also has a methyl group and a propan-2-yloxy group attached to the fourth carbon. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(propan-2-yloxy)butan-2-ol can be achieved through several methods. One common method involves the reaction of 3-methyl-2-butanone with isopropyl alcohol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which is then reduced to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial production include isopropyl alcohol, 3-methyl-2-butanone, and acid catalysts such as sulfuric acid or phosphoric acid.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(propan-2-yloxy)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alkanes or other alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Methyl-4-(propan-2-yloxy)butan-2-one or 3-Methyl-4-(propan-2-yloxy)butanoic acid.
Reduction: 3-Methyl-4-(propan-2-yloxy)butane.
Substitution: 3-Methyl-4-(propan-2-yloxy)butyl chloride or 3-Methyl-4-(propan-2-yloxy)butyl amine.
Scientific Research Applications
3-Methyl-4-(propan-2-yloxy)butan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(propan-2-yloxy)butan-2-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the compound can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-butanol: A similar secondary alcohol with a methyl group on the second carbon.
4-(Propan-2-yloxy)butan-2-ol: A compound with a similar structure but lacking the methyl group on the third carbon.
Uniqueness
3-Methyl-4-(propan-2-yloxy)butan-2-ol is unique due to the presence of both a methyl group and a propan-2-yloxy group on the butane chain. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
Molecular Formula |
C8H18O2 |
|---|---|
Molecular Weight |
146.23 g/mol |
IUPAC Name |
3-methyl-4-propan-2-yloxybutan-2-ol |
InChI |
InChI=1S/C8H18O2/c1-6(2)10-5-7(3)8(4)9/h6-9H,5H2,1-4H3 |
InChI Key |
FUDNMPPGBCKUAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC(C)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(But-2-yn-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13255209.png)
amine](/img/structure/B13255215.png)
![(Z)-Ethyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine](/img/structure/B13255218.png)
![([4-(4-Bromophenyl)-4H-1,2,4-triazol-3-YL]methyl)(methyl)amine](/img/structure/B13255219.png)
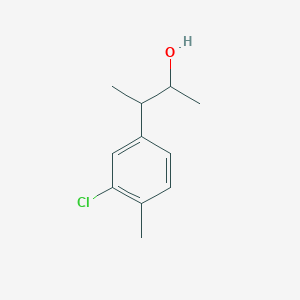

![2-(2-Methylphenyl)-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one](/img/structure/B13255233.png)
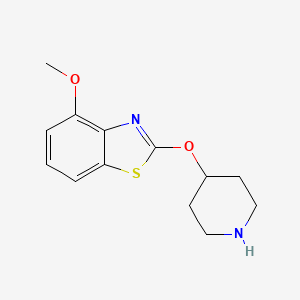
![6-[(But-3-yn-2-yl)amino]-5-chloropyridine-3-carboxylic acid](/img/structure/B13255243.png)
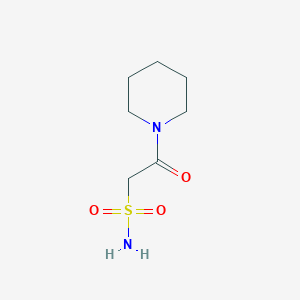
![4-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13255258.png)
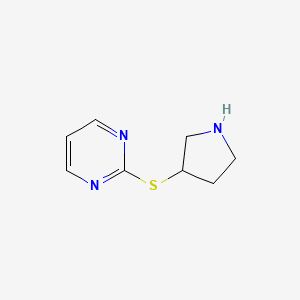
![1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B13255281.png)

